Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate
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Overview
Description
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is an organic compound that features a tert-butyl group, an aminomethyl group, and a bromobenzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate typically involves multi-step organic reactions. One common method includes the protection of an amine group using tert-butyl carbamate, followed by bromination and subsequent functionalization to introduce the aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, offering potential in drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the bromobenzylcarbamate moiety can participate in covalent modifications. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
- Tert-butyl 2-(aminomethyl)-4-fluorobenzylcarbamate
- Tert-butyl 2-(aminomethyl)-4-iodobenzylcarbamate
Uniqueness
Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in selective synthesis and targeted biological applications .
Properties
CAS No. |
885269-64-7 |
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Molecular Formula |
C13H19BrN2O2 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-bromophenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) |
InChI Key |
PCVVVRABWXFYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)CN |
Origin of Product |
United States |
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